molecular formula C9H16O B1346818 Cyclooctanecarbaldehyde CAS No. 6688-11-5

Cyclooctanecarbaldehyde

Cat. No. B1346818
Key on ui cas rn: 6688-11-5
M. Wt: 140.22 g/mol
InChI Key: IGGUWVNICWZJQU-UHFFFAOYSA-N
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Patent
US08889675B2

Procedure details

To a solution of cyclooctanecarbaldehyde (5.0 g) in methanol (300 mL) was added Oxone (22 g). The mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated under vacuum and the residue was diluted with ethyl acetate (300 mL) and washed with 1N aqueous HCl, water, and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:9]=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.OOS([O-])=O.[K+].[CH3:17][OH:18]>>[CH:1]1([C:9]([O:18][CH3:17])=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCCCC1)C=O
Name
Quantity
22 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with 1N aqueous HCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCCCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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